molecular formula C2H5BCl2O B096256 Dichloro-(ethoxy)borane CAS No. 16339-28-9

Dichloro-(ethoxy)borane

Cat. No.: B096256
CAS No.: 16339-28-9
M. Wt: 126.78 g/mol
InChI Key: CEUSKTVXHGPJDP-UHFFFAOYSA-N
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Description

Dichloro-(ethoxy)borane is an organoboron compound with the molecular formula C₂H₅BCl₂O. It is a boron-containing reagent that has found applications in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of two chlorine atoms and an ethoxy group attached to a boron atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro-(ethoxy)borane can be synthesized through the reaction of boron trichloride with ethanol. The reaction typically proceeds as follows:

BCl3+C2H5OHC2H5BCl2O+HCl\text{BCl}_3 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{BCl}_2\text{O} + \text{HCl} BCl3​+C2​H5​OH→C2​H5​BCl2​O+HCl

This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride.

Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction parameters such as temperature, pressure, and the molar ratio of reactants. The use of an inert atmosphere, such as nitrogen or argon, is essential to avoid moisture and oxygen, which can lead to unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: Dichloro-(ethoxy)borane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as amines or alcohols, to form new boron-containing compounds.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form boric acid and ethanol.

    Reduction Reactions: this compound can be reduced to form ethoxyborane and other boron hydrides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.

    Hydrolysis: Water or aqueous solutions are used as reagents.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various boron-containing compounds with different functional groups.

    Hydrolysis: The major products are boric acid and ethanol.

    Reduction Reactions: Products include ethoxyborane and boron hydrides.

Scientific Research Applications

Dichloro-(ethoxy)borane has several applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

    Catalysis: this compound is employed as a catalyst in various chemical reactions, including hydroboration and polymerization.

    Material Science: The compound is used in the preparation of boron-containing materials with unique properties, such as high thermal stability and electrical conductivity.

    Pharmaceuticals: It is utilized in the synthesis of boron-containing drugs and bioactive molecules.

Mechanism of Action

The mechanism of action of dichloro-(ethoxy)borane involves the interaction of the boron atom with various substrates. The boron atom, being electron-deficient, acts as a Lewis acid and can accept electron pairs from nucleophiles. This property allows this compound to participate in a wide range of chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

    Dichloro-(methyl)borane: Similar to dichloro-(ethoxy)borane but with a methyl group instead of an ethoxy group.

    Dichloro-(phenyl)borane: Contains a phenyl group instead of an ethoxy group.

    Dichloro-(isopropoxy)borane: Contains an isopropoxy group instead of an ethoxy group.

Uniqueness: this compound is unique due to the presence of the ethoxy group, which imparts specific reactivity and properties to the compound. The ethoxy group can influence the steric and electronic environment around the boron atom, affecting the compound’s reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

dichloro(ethoxy)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BCl2O/c1-2-6-3(4)5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUSKTVXHGPJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167579
Record name Dichloro-(ethoxy)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16339-28-9
Record name Dichloroethoxyborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16339-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichloro-(ethoxy)borane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichloro-(ethoxy)borane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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